![molecular formula C22H21NO6 B3025977 新霉素酸 CAS No. 485-23-4](/img/structure/B3025977.png)
新霉素酸
描述
Novobiocic acid is a hydroxycoumarin that is the aglycone of novobiocin . It is a metabolite and a member of benzamides, a hydroxycoumarin, and a polyphenol .
Synthesis Analysis
Novobiocic acid synthetase, a key enzyme in the biosynthesis of the antibiotic novobiocin, was cloned from the novobiocin producer Streptomyces spheroides NCIMB 11891 . The enzyme is encoded by the gene novL, which codes for a protein of 527 amino acids with a calculated mass of 56,885 Da .
Molecular Structure Analysis
The molecular structure of Novobiocic acid involves the binding of purified Polθ ATPase domain and ssDNA .
Chemical Reactions Analysis
Novobiocic acid synthetase catalyzes the formation of an amide bond between 3-dimethylallyl-4-hydroxybenzoic acid (ring A of novobiocin) and 3-amino-4,7-dihydroxy-8-methyl coumarin (ring B of novobiocin) in an ATP-dependent reaction .
Physical And Chemical Properties Analysis
Novobiocic acid has a molecular weight of 395.4 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . It is soluble in DMF, DMSO, Ethanol, and Methanol .
科学研究应用
Inhibition of Polθ ATPase Activity in Cancer Therapy
Novobiocin (NVB): , a first-in-class inhibitor, targets the ATPase activity of Polymerase theta (Polθ) . Polθ plays a crucial role in DNA replication and repair. Inhibition of Polθ is synthetic lethal in BRCA1 and BRCA2-deficient tumor cells. NVB is currently being tested in clinical trials as an anti-cancer drug. Researchers have found that NVB binds to an allosteric site, blocking DNA binding both in vitro and in cells. By preventing ssDNA-stimulation of ATPase activity, NVB disrupts Polθ function at replication forks and DNA damage sites. This approach holds promise for precision cancer therapy .
Targeting Tumor-Specific Vulnerabilities
Polθ, with dual ATPase and polymerase activities, represents a vulnerability in tumors, especially those with homology-directed repair (HDR) deficiency. While loss of Polθ causes only mild effects in normal cells, tumors often rely on Polθ for survival. Targeting Polθ can potentiate PARP inhibitors (PARPi) in killing HDR-deficient tumor cells and re-sensitize PARPi-resistant cells. The essentiality between Polθ and HDR-deficiency underscores its value as a therapeutic target in mutated HDR genes .
Enhancing Antibiotic Production
Novobiocic acid is a precursor to the antibiotic novobiocin . Understanding the biosynthetic pathway of novobiocin can aid in optimizing its production. Heterologous expression of key enzymes involved in novobiocin biosynthesis has been studied, confirming their role in antibiotic production .
Investigating ssDNA Binding and Replication Stress
NVB’s binding pocket and its importance in ssDNA binding for Polθ biological functions at double-strand breaks (DSBs) and stalled replication forks are areas of active research. Structural and functional insights from studies on NVB provide a path for developing derivatives with improved potency for Polθ inhibition .
Studying Bacterial Topoisomerase Inhibition
Novobiocin is known to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. Investigating its mechanism of action against these enzymes can provide insights into bacterial resistance mechanisms and potential therapeutic applications.
作用机制
Target of Action
Novobiocic acid primarily targets the bacterial DNA gyrase enzyme . This enzyme plays a crucial role in DNA replication and repair . Specifically, Novobiocic acid inhibits the GyrB subunit of the bacterial DNA gyrase enzyme involved in energy transduction .
Mode of Action
Novobiocic acid interacts with its target by binding to the DNA gyrase and blocking adenosine triphosphatase (ATPase) activity . It acts as a competitive inhibitor of the ATPase reaction catalyzed by GyrB . This interaction results in the inhibition of the DNA gyrase enzyme, thereby affecting the DNA replication and repair processes .
Biochemical Pathways
The inhibition of the DNA gyrase enzyme by Novobiocic acid affects the DNA replication and repair pathways . This disruption can lead to the death of bacterial cells, making Novobiocic acid an effective antibiotic . Furthermore, Novobiocic acid has been found to block the binding of nucleic acid to Polθ and inhibit the stimulation of its ATPase activity .
Pharmacokinetics
It is known that novobiocic acid is excreted unchanged . The oral bioavailability of Novobiocic acid is negligible, indicating that it is primarily administered intravenously .
Result of Action
The primary result of Novobiocic acid’s action is the inhibition of bacterial growth. By blocking the ATPase activity of the DNA gyrase enzyme, Novobiocic acid prevents the bacteria from replicating their DNA, which is essential for their growth and survival . This makes Novobiocic acid an effective treatment for infections caused by susceptible strains of bacteria .
Action Environment
The action of Novobiocic acid can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy. It has been found that the action of Novobiocic acid is synergistic with PARP inhibitors for reducing tumor size . Additionally, the pH and temperature of the environment can also impact the stability and action of Novobiocic acid .
安全和危害
未来方向
属性
IUPAC Name |
N-(4,7-dihydroxy-8-methyl-2-oxochromen-3-yl)-4-hydroxy-3-(3-methylbut-2-enyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-11(2)4-5-13-10-14(6-8-17(13)25)21(27)23-18-19(26)15-7-9-16(24)12(3)20(15)29-22(18)28/h4,6-10,24-26H,5H2,1-3H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCFFEJWADWZTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CC=C(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197541 | |
Record name | Novobiocic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Novobiocic acid | |
CAS RN |
485-23-4 | |
Record name | Novobiocic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=485-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Novobiocic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Novobiocic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60197541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Novobiocic Acid and how does it relate to the antibiotic Novobiocin?
A1: Novobiocic Acid is the aglycone precursor to the naturally occurring antibiotic Novobiocin. This means it lacks the L-noviose sugar moiety present in the full Novobiocin structure. [, ] Novobiocin itself is a tripartite molecule consisting of noviose, a coumarin residue, and a benzoic acid derivative, with Novobiocic Acid comprising the latter two components. []
Q2: How does the lack of the L-noviose sugar in Novobiocic Acid affect its biological activity?
A2: While Novobiocin inhibits bacterial DNA gyrase, studies have shown that Novobiocic Acid and other fragments lacking the novenamine moiety (noviose plus the coumarin residue) possess essentially no inhibitory activity against whole bacterial cells or DNA gyrase. [] This highlights the essential role of novenamine, particularly the L-noviose sugar, in binding to and inhibiting the target enzyme. []
Q3: Can Novobiocic Acid be modified to enhance the activity of other drugs?
A3: Research suggests that Novobiocic Acid and its derivatives can modulate the cytotoxicity of the anticancer agent Etoposide (VP-16). Specifically, Cyclonovobiocic Acid, formed from Novobiocic Acid by acid-catalyzed cycloaddition, demonstrates significant potency in enhancing VP-16 cytotoxicity. [] This effect is attributed to the inhibition of VP-16 efflux from cells, leading to increased intracellular accumulation and enhanced formation of lethal VP-16-topoisomerase II-DNA complexes. [] Notably, this modulation occurs without affecting the compounds' inherent ability to inhibit topoisomerase II, indicating a shift in their target specificity. []
Q4: How is Novobiocic Acid synthesized in nature?
A4: In the bacterium Streptomyces spheroides, Novobiocic Acid is biosynthesized through a series of enzymatic reactions. [] A key enzyme in this pathway is Novobiocic Acid Synthetase (NovL), which catalyzes the ATP-dependent formation of an amide bond between 3-dimethylallyl-4-hydroxybenzoic acid (ring A of Novobiocin) and 3-amino-4,7-dihydroxy-8-methylcoumarin (ring B of Novobiocin). [, ]
Q5: What are the key characteristics of the enzyme Novobiocic Acid Synthetase (NovL)?
A5: NovL belongs to the superfamily of adenylate-forming enzymes and functions as a monomer. [] The enzyme exhibits both activation and transferase activities, meaning it activates ring A as acyl adenylate and subsequently transfers this acyl group to the amino group of ring B. [] NovL shows specificity for ATP as the nucleotide triphosphate and requires Mg2+ or Mn2+ for activity. []
Q6: Can Novobiocic Acid Synthetase utilize modified substrates to generate Novobiocin analogs?
A6: Research suggests that NovL can accept modified substrates, such as 3-geranyl-4-hydroxybenzoate, albeit with lower efficiency than the natural substrate. [] This finding presents opportunities for generating novel Novobiocin analogs through chemoenzymatic approaches, potentially leading to derivatives with improved activity or pharmacological properties. []
Q7: Are there analytical techniques to monitor the formation of Novobiocic Acid and related intermediates?
A7: Yes, mass spectrometry (MS) has been successfully employed to characterize the multi-enzyme reactions involved in Novobiocin biosynthesis. [] This technique allows for the direct detection of each intermediate, including Novobiocic Acid, and monitoring its subsequent conversion by downstream enzymes. [] This enables the evaluation of substrate specificity for individual enzymes and the optimization of conditions for chemoenzymatic synthesis. []
Q8: What is known about the genetic basis of Novobiocin and Novobiocic Acid production?
A8: The Novobiocin biosynthetic gene cluster from Streptomyces spheroides has been identified and characterized. [] This cluster contains genes encoding various enzymes involved in Novobiocin biosynthesis, including NovL, as well as the Novobiocin resistance gene gyrBr. [] This discovery provides insights into the genetic regulation of Novobiocin production and paves the way for genetic engineering approaches to enhance its production or generate novel derivatives.
Q9: Can microorganisms be utilized to modify the Novobiocin scaffold?
A9: Yes, a soil actinomycete (UC 5762, NRRL 11111) has been found to hydroxylate Novobiocin and related compounds at the C-11 position. [] This microbial biotransformation offers a regiospecific and efficient alternative to chemical synthesis, potentially expanding the structural diversity of Novobiocin analogs for further exploration. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。